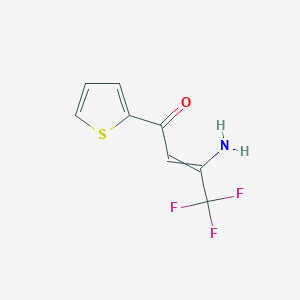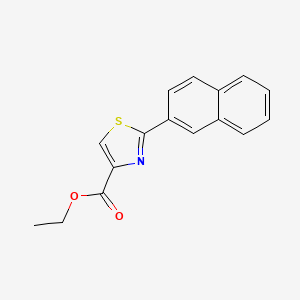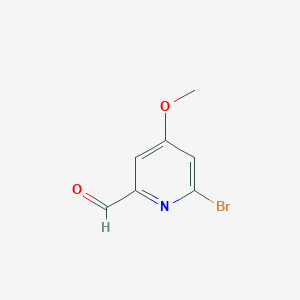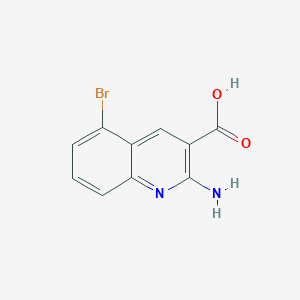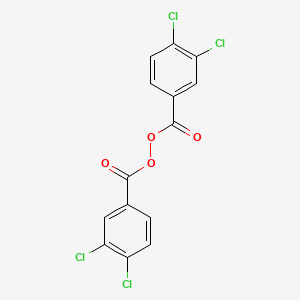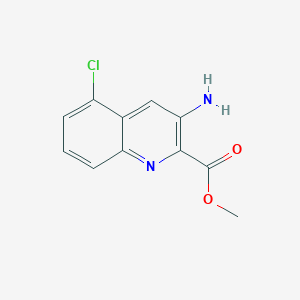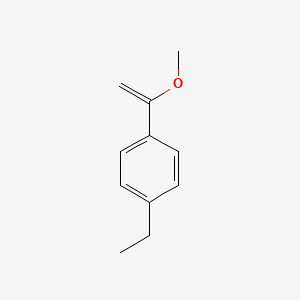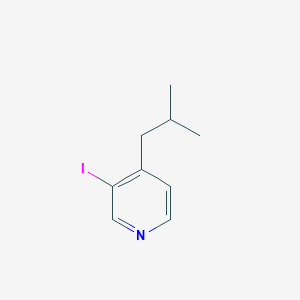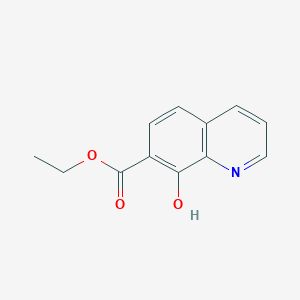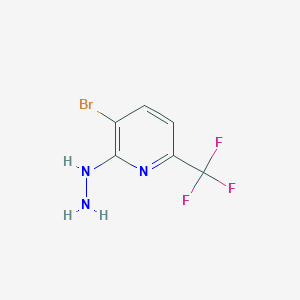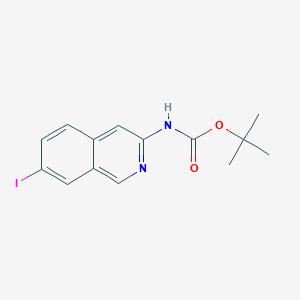
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15IN2O2 and a molecular weight of 370.19 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include an isoquinoline ring substituted with an iodine atom and a tert-butyl carbamate group.
Métodos De Preparación
The synthesis of tert-Butyl (7-iodoisoquinolin-3-yl)carbamate typically involves the protection of the amino group with a tert-butyl carbamate (Boc) group. The isoquinoline ring is then iodinated at the 7-position. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, revealing the free amine group.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which tert-Butyl (7-iodoisoquinolin-3-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline ring can intercalate with DNA or interact with proteins, affecting their function. The tert-butyl carbamate group provides stability and solubility, facilitating its use in various assays .
Comparación Con Compuestos Similares
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler molecule without the isoquinoline ring, used as a protecting group in organic synthesis.
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: Another carbamate derivative with different structural features and applications.
tert-Butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate: A compound with an isoindolinone ring, used in different chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the isoquinoline ring and the tert-butyl carbamate group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15IN2O2 |
|---|---|
Peso molecular |
370.19 g/mol |
Nombre IUPAC |
tert-butyl N-(7-iodoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
Clave InChI |
ROQHOWWFMMHECA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
